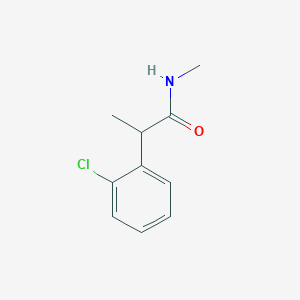

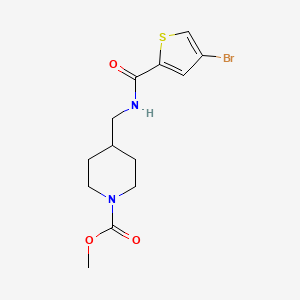

![molecular formula C7H7N5O2 B2559044 Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1158289-06-5](/img/structure/B2559044.png)

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C7H7N5O2 . It has an average mass of 193.163 Da and a monoisotopic mass of 193.059967 Da .

Synthesis Analysis

The synthesis of azolo[1,2,4]triazines, which includes the “Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate”, involves two main approaches: the construction of the 1,2,4-triazine ring based on azoles, or the annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo[1,2,4]triazines are reduced to these two approaches .Molecular Structure Analysis

The molecular structure of “Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is represented by the molecular formula C7H7N5O2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis

“Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C7H7N5O2 . It has an average mass of 193.163 Da and a monoisotopic mass of 193.059967 Da . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.科学的研究の応用

Antimicrobial Activity

The synthesis of 4-amino-1,2,4-triazolo[5,1-c][1,2,4]triazines, including our compound of interest, has led to investigations into their antimicrobial properties. Specifically, researchers have explored their effectiveness against Neisseria gonorrhoeae, the causative agent of gonorrhea. These derivatives exhibit promising antimicrobial activity, making them potential candidates for novel therapeutic agents .

Cytotoxic Effects in Cancer Cells

Certain pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, have demonstrated significant cytotoxic effects against various tumor cell lines. Among these, pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]-triazine and pyrazolo[4,3-e][1,2,4]-triazolo[4,3-b][1,2,4]triazines stand out as potential therapeutic candidates. Their ability to target cancer cells makes them intriguing subjects for further investigation .

Energetic Properties

Researchers have synthesized a fused energetic pyrazolotriazine, namely 4-amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine (GD-1). This compound was constructed from the readily available 5-aminopyrazole. Its energetic properties make it relevant for applications in propellants, explosives, and other high-energy materials .

作用機序

Target of Action

Similar compounds have shown antimicrobial activity against bacterial strains and yeasts , suggesting that Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate might interact with targets within these organisms.

Mode of Action

It’s synthesized from 5-aminopyrazole via the construction of a pyrazolotriazine skeleton followed by nitration . This suggests that its interaction with its targets could involve the pyrazolotriazine structure and nitro groups.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial activity , which suggests that this compound may interfere with the biochemical pathways essential for the growth and survival of microorganisms.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been found to exhibit antimicrobial activity , which suggests that environmental factors such as temperature, pH, and presence of other organisms could potentially influence the action of Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate.

特性

IUPAC Name |

methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-14-7(13)5-6(8)12-4(10-11-5)2-3-9-12/h2-3H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZCLZWQSTXVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C(=CC=N2)N=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

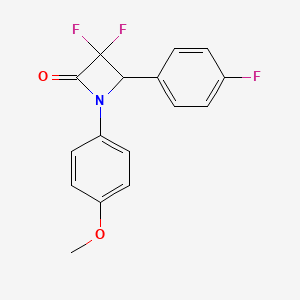

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)

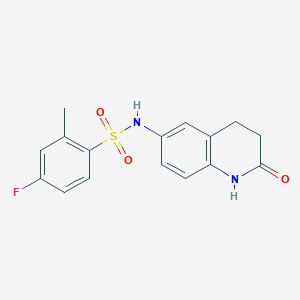

![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)

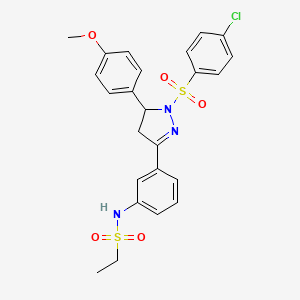

![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)

![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2558974.png)

![7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2558976.png)

![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2558979.png)